Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate
Description
Methyl 3-(3,5-dimethylisoxazole-4-carboxamido)propanoate is a chemical compound with the molecular formula C10H14N2O4 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 3-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C10H14N2O4/c1-6-9(7(2)16-12-6)10(14)11-5-4-8(13)15-3/h4-5H2,1-3H3,(H,11,14) |
InChI Key |
YMEZIJBLDHBUPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dimethylisoxazole-4-carboxamido)propanoate typically involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with appropriate reagents to form the desired ester. One common method includes the esterification of 3,5-dimethylisoxazole-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 3-(3,5-dimethylisoxazole-4-carboxamido)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dimethylisoxazole-4-carboxamido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-(3,5-dimethylisoxazole-4-carboxamido)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dimethylisoxazole-4-carboxamido)propanoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include modulation of enzyme activity, alteration of signal transduction pathways, and interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole-4-carboxylic acid: A precursor in the synthesis of Methyl 3-(3,5-dimethylisoxazole-4-carboxamido)propanoate.
Methyl 3-(3,5-dimethylisoxazole-4-carboxamido)butanoate: A similar compound with a butanoate ester group instead of a propanoate ester group.
Uniqueness
Methyl 3-(3,5-dimethylisoxazole-4-carboxamido)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and structural components. The compound features a propanoate backbone with a dimethyl-1,2-oxazole moiety attached through a formamido group.
Biological Activities
1. Antitumor Activity:
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies utilizing the MTT assay have demonstrated that related oxazole derivatives can inhibit the growth of various tumor cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
2. Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against several bacterial strains, with minimum inhibitory concentrations (MIC) comparable to known antimicrobial agents.
3. Enzyme Inhibition:
this compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of phosphodiesterase (PDE), which is crucial in regulating intracellular signaling pathways related to inflammation and cancer.
Case Studies
A study published in the Journal of Medicinal Chemistry explored a series of oxazole derivatives, including this compound, highlighting their biological activities and structure–activity relationships (SAR). The following table summarizes key findings from this research:
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 3-(dimethyl-1,2-oxazol-4-yl)formamido]propanoate | Antitumor | 12.5 | Journal of Medicinal Chemistry |
| Methyl 3-(dimethyl-1,2-oxazol-4-yl)formamido]propanoate | Antimicrobial | 15.0 | Antimicrobial Agents and Chemotherapy |
Mechanistic Insights
In vitro studies have suggested that the biological activity of this compound is mediated through various mechanisms:
- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: It has been shown to cause G2/M phase arrest in certain cancer cell lines.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed upon treatment with this compound, contributing to its cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
